1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
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Overview
Description
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or enediol diacetates.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic substitution reactions, where the imidazole ring undergoes substitution with chlorophenyl halides.
Formation of the Methanamine Group: The methanamine group is introduced through reductive amination reactions, where the imidazole derivative is reacted with formaldehyde and ammonia.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)cyclopropylmethanamine hydrochloride
- 1-(4-chlorophenyl)cyclopropylmethanamine hydrochloride
- 1-(3,4-dimethoxyphenyl)cyclopropylmethanamine hydrochloride
Uniqueness
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride is unique due to its specific imidazole structure combined with the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2551118-54-6 |
---|---|
Molecular Formula |
C10H12Cl3N3 |
Molecular Weight |
280.6 |
Purity |
93 |
Origin of Product |
United States |
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